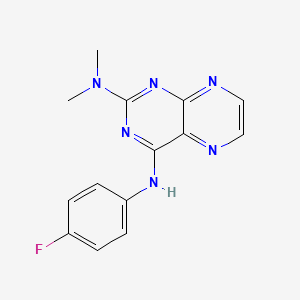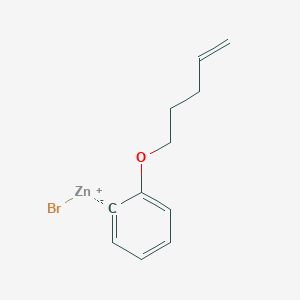
2-(4-Penten-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Penten-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the penten-1-oxy group provides unique reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-penten-1-oxy)phenylzinc bromide typically involves the reaction of 2-(4-penten-1-oxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-(4-penten-1-oxy)bromobenzene+Zn→2-(4-penten-1-oxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Penten-1-oxy)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(4-Penten-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological pathways.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-penten-1-oxy)phenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. This reactivity is harnessed in cross-coupling reactions, where the compound forms carbon-carbon bonds with high efficiency.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
2-(4-Penten-1-oxy)phenylzinc bromide is unique due to the presence of the penten-1-oxy group, which imparts additional reactivity and versatility. This makes it suitable for a broader range of chemical transformations compared to its simpler counterparts.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-6,8H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
RILYYNRANVTASM-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


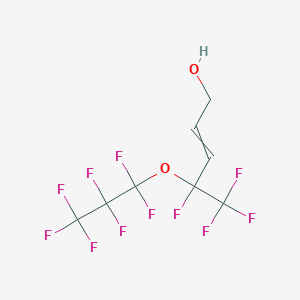
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)
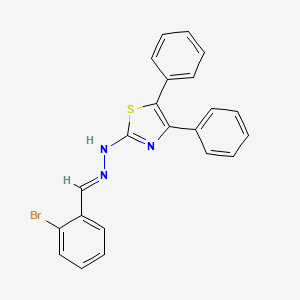
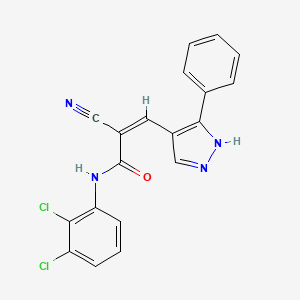
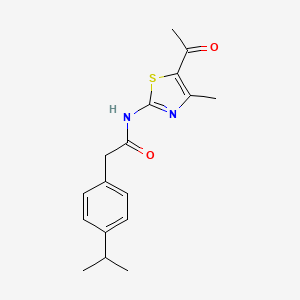
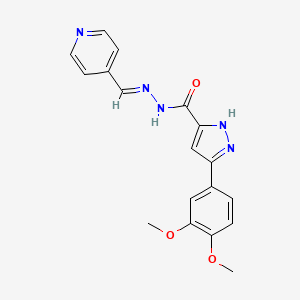
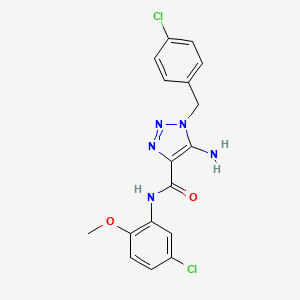


![(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14871766.png)

